molecular formula C8H16N2O B060615 1-(Azetidin-3-yl)piperidin-3-ol CAS No. 178312-52-2

1-(Azetidin-3-yl)piperidin-3-ol

Cat. No.: B060615
CAS No.: 178312-52-2
M. Wt: 156.23 g/mol
InChI Key: FBNLQFILDHJPDW-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)piperidin-3-ol is a heterocyclic compound that features both azetidine and piperidine rings. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both azetidine and piperidine rings imparts unique reactivity and stability to the molecule, making it a valuable building block in synthetic chemistry.

Chemical Reactions Analysis

1-(Azetidin-3-yl)piperidin-3-ol undergoes a variety of chemical reactions due to the presence of both azetidine and piperidine rings. The ring strain in the azetidine ring makes it particularly reactive towards nucleophilic and electrophilic reagents. Common reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms adjacent to the nitrogen atoms, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary or secondary amines.

Scientific Research Applications

1-(Azetidin-3-yl)piperidin-3-ol has found applications in several scientific research areas:

    Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it useful in the development of new synthetic methodologies.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents for neurological and psychiatric disorders.

    Industry: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)piperidin-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways due to its structural features. The azetidine ring’s ring strain and the piperidine ring’s nitrogen atom can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(Azetidin-3-yl)piperidin-3-ol can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines, like azetidines, are three-membered nitrogen-containing heterocycles, but they are generally more reactive due to higher ring strain. Azetidines, on the other hand, are more stable and easier to handle, making them more suitable for certain applications .

Similar compounds include:

    Aziridines: More reactive due to higher ring strain, used in polymerization and as intermediates in organic synthesis.

    Other Azetidines: Share similar stability and reactivity, used in drug discovery and materials science.

The uniqueness of this compound lies in the combination of azetidine and piperidine rings, which imparts distinct reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(azetidin-3-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c11-8-2-1-3-10(6-8)7-4-9-5-7/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNLQFILDHJPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306622
Record name 1-(3-Azetidinyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-52-2
Record name 1-(3-Azetidinyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178312-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Azetidinyl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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